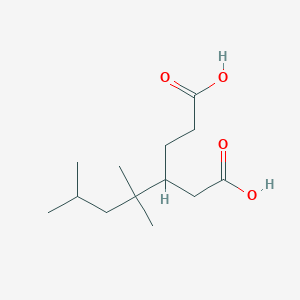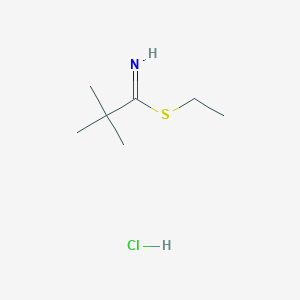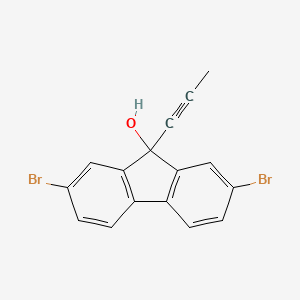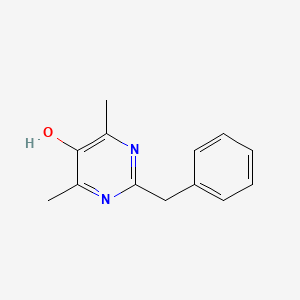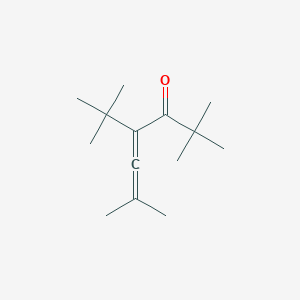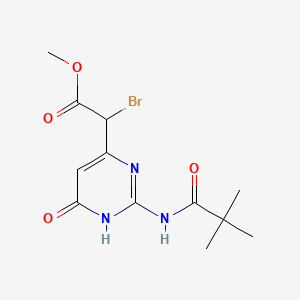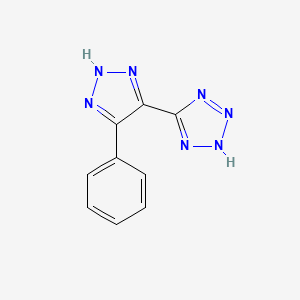![molecular formula C15H10ClN3 B14398868 10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole CAS No. 88368-32-5](/img/structure/B14398868.png)
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole is a heterocyclic compound that contains nitrogen atoms within its structure. The molecular formula of this compound is C15H10ClN3, and it consists of 29 atoms: 10 hydrogen atoms, 15 carbon atoms, 3 nitrogen atoms, and 1 chlorine atom
Méthodes De Préparation
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives.
Applications De Recherche Scientifique
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole can be compared with other similar compounds, such as:
- 10-Chloro-7-methyl-7H-pyrimido[5,4-c]indole
- 10-Chloro-7-methyl-7H-pyrimido[5,4-c]quinoline
These compounds share similar structural features but differ in their specific substituents and overall properties. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
88368-32-5 |
|---|---|
Formule moléculaire |
C15H10ClN3 |
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
10-chloro-7-methylpyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C15H10ClN3/c1-19-12-5-3-10(16)6-11(12)14-13(19)4-2-9-7-17-8-18-15(9)14/h2-8H,1H3 |
Clé InChI |
GAKOBAHWEVHLCZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC4=CN=CN=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


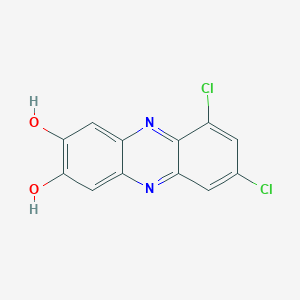
![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
